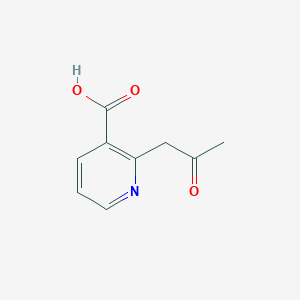

2-(2-Oxopropyl)pyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-(2-oxopropyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H9NO3/c1-6(11)5-8-7(9(12)13)3-2-4-10-8/h2-4H,5H2,1H3,(H,12,13) |

InChI Key |

RWJGYXAGHDKMBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=N1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Oxopropyl Pyridine 3 Carboxylic Acid and Its Chemical Precursors

Retrosynthetic Analysis of 2-(2-Oxopropyl)pyridine-3-carboxylic acid

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for this molecule involve the formation of the pyridine (B92270) ring and the introduction of the functional groups at the C-2 and C-3 positions.

One logical disconnection is at the C-2 side chain, suggesting a precursor such as a 2-methylpyridine-3-carboxylic acid derivative. This intermediate could then be functionalized to introduce the oxopropyl group. This leads to two main retrosynthetic pathways:

Pathway A: Pyridine core first, then side-chain functionalization. This approach focuses on first constructing the 2-methyl-3-carboxypyridine core. Subsequent manipulation of the methyl group at C-2 would then yield the desired 2-oxopropyl side chain.

Pathway B: Concurrent construction. This strategy involves the simultaneous formation of the pyridine ring with the required substituents, or their immediate precursors, already in place.

A further disconnection of the 2-methyl-3-carboxypyridine core via established pyridine syntheses, such as the Hantzsch synthesis or other cyclization methods, leads back to simple acyclic precursors. For instance, a Hantzsch-type approach would involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source.

This analysis highlights the key challenges in the synthesis: the regioselective construction of the 2,3-disubstituted pyridine ring and the efficient and selective introduction of the 2-oxopropyl moiety.

Classical and Modern Synthetic Approaches to the Pyridine Core

The construction of the pyridine ring is a fundamental step in the synthesis of this compound. Both classical and modern methods offer viable routes to the required 2,3-disubstituted pyridine scaffold.

Hantzsch Pyridine Synthesis and its Adaptations

The Hantzsch pyridine synthesis, first reported in 1881, is a versatile and widely used method for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. acs.orgyoutube.comscribd.comchemtube3d.comwikipedia.org The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. acs.orgwikipedia.org

For the synthesis of a precursor to this compound, such as ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, the reaction would typically involve the condensation of benzaldehyde, ethyl acetoacetate, and ammonia. Subsequent oxidation, often with reagents like nitric acid or manganese dioxide, yields the aromatic pyridine ring. acs.org

Modifications to the classical Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and create more complex substitution patterns. For instance, using a different β-dicarbonyl compound in place of one of the β-ketoester molecules can lead to unsymmetrically substituted pyridines. Microwave-assisted Hantzsch reactions have also been shown to significantly reduce reaction times and improve yields. acs.org

| Reactants | Conditions | Product | Yield | Reference |

| Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Reflux in ethanol, then oxidation with MnO2 | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Good | acs.org |

| o-Methoxybenzaldehyde, Methyl-3-aminocrotonate | Reflux in isopropanol | 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene | Major product | nih.gov |

| m-Methoxybenzaldehyde, Methyl-3-aminocrotonate | Reflux in isopropanol | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | Good | nih.gov |

| p-Methoxybenzaldehyde, Methyl-3-aminocrotonate | Reflux in isopropanol | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | Good | nih.gov |

Alternative Cyclization and Annulation Routes

Beyond the Hantzsch synthesis, a variety of other cyclization and annulation strategies have been developed for the construction of the pyridine core. These methods often provide access to substitution patterns that are not readily achievable through the Hantzsch reaction.

One such approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a propargyl ketone. This method can be particularly useful for the synthesis of 2,3,5-trisubstituted pyridines.

Another powerful strategy involves the [4+2] cycloaddition (Diels-Alder reaction) of 1,2,4-triazines with electron-rich dienophiles, followed by the extrusion of nitrogen gas to form the pyridine ring. This method offers a high degree of regiocontrol and has been used to synthesize a wide range of polysubstituted pyridines.

More recently, transition-metal-catalyzed cyclization reactions have emerged as a powerful tool for pyridine synthesis. For example, cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can provide a direct route to substituted pyridines.

| Reactants | Conditions | Product | Yield | Reference |

| Enaminones, Malononitrile | Base-catalyzed cyclocondensation | Substituted 2-alkoxy-3-cyanopyridines | Good | youtube.com |

| 1,3-Dicarbonyl compound, Enaminonitrile | Base-catalyzed cyclocondensation | Substituted 2-pyridones | Good | youtube.com |

| α,β-Unsaturated ketones, Enamines | Lewis acid catalysis | Polysubstituted pyridines | Moderate to Good | nih.gov |

| Ketoxime acetates, Aldehydes | FeCl3 catalysis | 2,4,6-Triarylsubstituted symmetrical pyridines | High | rsc.org |

Strategies for Stereoselective Introduction of the 2-Oxopropyl Moiety

Once the pyridine-3-carboxylic acid core is established, the next critical step is the introduction of the 2-oxopropyl group at the C-2 position. This can be achieved through various alkylation and acylation strategies, with stereoselectivity being a key consideration if a chiral center is desired.

Alkylation and Acylation Reactions for Oxopropyl Group Formation

Direct acylation of the pyridine ring at the C-2 position can be challenging due to the electron-deficient nature of the ring. However, several indirect methods have proven effective.

One common strategy involves the use of a 2-halopyridine-3-carboxylate as a precursor. Nucleophilic substitution of the halide with an appropriate carbon nucleophile, such as the enolate of acetone (B3395972) or a related synthetic equivalent, can introduce the desired side chain. For instance, the reaction of ethyl 2-chloropyridine-3-carboxylate with the lithium enolate of acetone could, in principle, yield the target compound after hydrolysis. However, controlling the regioselectivity of the enolate reaction can be challenging. libretexts.org

An alternative approach involves the reaction of a 2-cyanopyridine-3-carboxylate with a Grignard reagent, such as methylmagnesium bromide. This would initially form an imine, which can then be hydrolyzed to the corresponding ketone. mdpi.com

Furthermore, the direct C-H functionalization of 2-methylpyridine (B31789) derivatives has emerged as a powerful tool. For example, the deprotonation of 2-methylpyridine-3-carboxylic acid with a strong base, followed by reaction with an acetylating agent, could potentially install the acetyl group. However, the acidity of the methyl protons can be a limiting factor.

| Reactants | Conditions | Product | Yield | Reference |

| 2-Chloropyridine | Metallation with LDA, then reaction with an aldehyde | 2-Chloro-3-(hydroxyalkyl)pyridines | Good | rsc.org |

| 3-Cyanopyridine | Reaction with alkylmagnesium halides | 3-Acylpyridines | Variable | mdpi.com |

| Ketone enolates | Acylation with non-enolisable esters | β-ketoesters or 1,3-diketones | Good | |

| 2-Alkylpyridines | Reaction with Morita-Baylis-Hillman carbonates | Allylic functionalized 2-alkylpyridines | 26-91% | youtube.com |

Carbonyl Functionalization and Transformations at C-2

An alternative to direct acylation is the functionalization of a pre-existing group at the C-2 position. For example, starting with 2-methylpyridine-3-carboxylic acid, the methyl group can be halogenated and then converted to the ketone. For instance, radical bromination of the methyl group followed by oxidation would yield the desired 2-oxopropyl side chain.

Another approach involves the oxidation of a 2-ethylpyridine (B127773) derivative. For example, 2-ethyl-3-pyridinecarboxylic acid could be oxidized to the corresponding ketone using a suitable oxidizing agent.

The use of organometallic reagents can also be employed. For instance, the reaction of a 2-lithiated pyridine-3-carboxylate with acetyl chloride could directly introduce the acetyl group. However, the generation of the organolithium species at the C-2 position in the presence of a carboxylic acid or ester functionality requires careful control of reaction conditions to avoid side reactions.

Recent advances in asymmetric catalysis offer promising routes for the stereoselective introduction of the 2-oxopropyl moiety. For example, the asymmetric reduction of a corresponding enone precursor using a chiral catalyst could yield an optically active ketone. Baker's yeast-mediated reduction of α,β-unsaturated ketones with a pyridyl ring has been shown to produce optically active α-substituted ketones with excellent stereoselectivity. scribd.com Similarly, the use of chiral auxiliaries on the pyridine nitrogen can direct the stereoselective addition of nucleophiles to the C-2 position. acs.org

| Reactants | Conditions | Product | Yield | Reference |

| Enones with a pyridyl ring | Baker's yeast reduction | Optically active α-substituted ketones | Excellent stereoselectivity | scribd.com |

| N-Activated pyridines | Regio- and stereoselective addition of nucleophiles | Chiral dihydropyridine (B1217469) derivatives | Good | acs.org |

| β-Substituted alkenyl pyridines | Copper-catalyzed asymmetric alkylation with Grignard reagents | Alkylated chiral pyridines | High enantioselectivity | nih.gov |

| Pyridines | Iridium-catalyzed dearomative hydrosilylation and palladium-catalyzed asymmetric allylic alkylation | Enantioenriched C-3-substituted tetrahydropyridines | Up to 97% ee | libretexts.org |

Controlled Functionalization of the Pyridine-3-carboxylic Acid Group

The carboxylic acid group on the pyridine ring is a key functional handle that allows for a variety of chemical transformations, leading to a diverse range of derivatives.

Esterification: The conversion of pyridine-3-carboxylic acid (nicotinic acid) and its analogs to their corresponding esters is a fundamental transformation. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com However, this can lead to the formation of a non-volatile salt between the basic pyridine ester and the acidic catalyst, complicating product isolation. google.com

To circumvent this, a cyclic process has been developed where a strong acid salt of the pyridine carboxylic acid ester itself acts as the catalyst. google.com This allows for the direct distillation of the newly formed ester from the reaction mixture, and the residual catalyst can be reused for subsequent batches. google.com Another approach utilizes alkane sulfonic acids as catalysts in the presence of an inert, water-immiscible organic solvent that forms an azeotrope with water, facilitating its removal and driving the reaction to completion. google.com

The table below summarizes various esterification methods for pyridine carboxylic acids.

| Catalyst/Reagent | Alcohol | Conditions | Key Features |

| Sulfuric Acid | n-Butanol | Reflux | Traditional method, can form non-volatile salts. google.com |

| Strong acid salt of pyridine carboxylic acid ester | Water-immiscible alcohol | Reflux, distillation | Allows for catalyst recycling and direct product isolation. google.com |

| Alkane sulfonic acids | Alkanol (4-5 carbons) | Reflux with azeotropic water removal | Uses small amounts of catalyst and gives high yields. google.com |

| 2-Methyl-6-nitrobenzoic anhydride (B1165640) | Various hydroxysteroids | - | Mixed anhydride method for derivatization. nih.gov |

Amidation: The formation of amides from pyridine-3-carboxylic acid is another crucial derivatization. Traditional methods often require the conversion of the carboxylic acid to a more reactive species like an acyl chloride. libretexts.org This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of pyridine. britannica.com The resulting acyl chloride readily reacts with an amine to form the desired amide. libretexts.org

More direct methods for amidation are continuously being developed to improve efficiency and reduce waste. For instance, pyridine-borane complexes have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. researchgate.netmdpi.com These reactions often proceed under mild conditions with good functional group tolerance. researchgate.net Another approach involves the use of B(OCH₂CF₃)₃ as a reagent for direct amidation, which is operationally simple and can be carried out with equimolar amounts of the acid and amine. acs.org

A summary of amidation strategies is presented in the table below.

| Reagent/Catalyst | Amine | Conditions | Key Features |

| Thionyl Chloride (to form acyl chloride) | Primary or secondary amines | - | Two-step process, generally high yielding. libretexts.org |

| Quinolinic acid anhydride | Secondary amines | Heating | Leads to substituted pyridine-3-carboxylic acid amides. google.com |

| Pyridine-borane complexes | Aromatic and aliphatic amines | 5-10 mol% catalyst, xylene, 6-12h | Efficient for a wide range of substrates. mdpi.com |

| B(OCH₂CF₃)₃ | Primary and secondary amines | MeCN, 80-100°C, 5-24h | Direct amidation with simple workup. acs.org |

| Organophosphorus (PIII/PV redox) catalyst | Primary alkyl amines | Auto-tandem catalytic cascade | Three-component condensation to form 2-amidopyridines. nih.gov |

Hydrolysis: The hydrolysis of pyridine-3-carboxylic acid derivatives, such as esters, amides, or nitriles, back to the carboxylic acid is a common synthetic step. Esters, nitriles, and amides can be hydrolyzed by heating with water in the presence of a strong acid or base. britannica.com The hydrolysis of nitriles to amides can also be achieved under controlled conditions and can be catalyzed by solid heterogeneous catalysts. google.com

Other Derivatizations: Beyond esterification and amidation, the carboxylic acid group can be converted into other functional groups. For instance, pyridine-3-carboxylic acid can be used in the synthesis of thioesters, which are valuable biological and synthetic intermediates. A 4-bromo pyridine-borane complex has been reported as a catalyst for the direct coupling of carboxylic acids with thiols. rsc.org Additionally, the carboxylic acid group can participate in decarboxylation reactions, particularly when an electron-withdrawing group is present in the beta position. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of pyridine carboxylic acids to develop more sustainable and environmentally friendly processes. nih.gov This includes the use of greener catalysts, alternative reaction media, and more efficient reaction designs.

One approach is the use of biocatalysts. For example, pyridine-2-carboxylic acid, itself a bioproduct, has been used as a green and efficient catalyst for the multi-component synthesis of other heterocyclic compounds. nih.govrsc.org Microbial transformations also offer a green route to hydroxylated pyridine carboxylic acid derivatives. nih.gov

Microwave-assisted synthesis is another green chemistry tool that can lead to excellent yields, pure products, shorter reaction times, and reduced energy consumption in the synthesis of pyridine derivatives. nih.gov Solid-state reactions at room temperature also represent a green approach to synthesizing complexes of pyridine dicarboxylic acids. ijcce.ac.ir

The development of processes that utilize water as a solvent and air as an oxidant, particularly in vapor-phase oxidations, significantly enhances the sustainability of pyridine carboxylic acid production by minimizing waste generation. google.com

Continuous Flow Synthesis and Process Intensification for Pyridine Carboxylic Acids

Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, enhanced process control, and potential for automation and scalability. nih.gov These benefits are particularly relevant for the industrial production of pyridine carboxylic acids.

The vapor-phase oxidation of alkylpyridines to pyridine carboxylic acids is a process well-suited for continuous flow reactors. google.com This method often employs a packed bed of a solid catalyst through which the reactants are continuously passed. google.com Furthermore, continuous removal of the product as it is formed can lead to increased yields and allows for the recycling of unreacted starting materials. google.com

Continuous flow methods have also been developed for the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide and a platinum catalyst in a flow reactor system. rsc.org This approach allows for precise control over reaction conditions and can be highly selective. rsc.org The application of such continuous flow technologies to the synthesis and derivatization of this compound could lead to more efficient and intensified manufacturing processes. Bayesian optimization and other machine learning techniques are also being integrated with continuous flow systems to accelerate reaction optimization. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 2 Oxopropyl Pyridine 3 Carboxylic Acid

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, although its reactivity is modulated by the electronic effects of the ring substituents.

Protonation and Acid-Base Equilibria

Like all pyridines, the nitrogen atom of 2-(2-Oxopropyl)pyridine-3-carboxylic acid can be protonated by an acid. However, the basicity of the nitrogen is significantly influenced by the substituents on the pyridine ring. The presence of the electron-withdrawing carboxylic acid group at the 3-position and the 2-oxopropyl group at the 2-position reduces the electron density on the nitrogen atom, making it a weaker base compared to unsubstituted pyridine. rsc.org

The molecule possesses two ionizable protons: one on the carboxylic acid group and the protonated pyridine nitrogen. The pKa of the carboxylic acid is expected to be lower (more acidic) than a typical aliphatic carboxylic acid due to the electron-withdrawing nature of the pyridine ring. Conversely, the pKa of the conjugate acid of the pyridine nitrogen (the pyridinium (B92312) ion) is lower than that of protonated pyridine, indicating reduced basicity. bas.bgbham.ac.uk Acid-base equilibria involve the stepwise dissociation of these protons, leading to various ionic species in solution depending on the pH. labflow.com The equilibrium constant for these dissociations can be determined potentiometrically or spectrophotometrically. labflow.com

Table 1: Comparison of pKa Values for Pyridine and Related Carboxylic Acids This table presents pKa values for analogous compounds to estimate the properties of this compound. The exact pKa can vary based on experimental conditions.

| Compound | pKa (Conjugate Acid of Pyridine N) | pKa (Carboxylic Acid) | Reference |

|---|---|---|---|

| Pyridine | 5.25 | N/A | bham.ac.uk |

| Pyridine-2-carboxylic acid (Picolinic Acid) | 1.02 | 5.32 | msu.edu |

| Pyridine-3-carboxylic acid (Nicotinic Acid) | 2.07 | 4.85 | mdpi.com |

| Pyridine-4-carboxylic acid (Isonicotinic Acid) | 1.70 | 4.96 | msu.edu |

N-Oxidation and Quaternization Reactions

The nucleophilic nitrogen atom readily participates in N-oxidation and quaternization reactions.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that alters the electronic properties of the ring, making it more reactive towards certain nucleophiles and electrophiles. libretexts.orgnih.gov This reaction is typically achieved using oxidizing agents such as peroxy acids (e.g., peracetic acid or m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. mdpi.com The resulting N-oxide can be a useful intermediate for further functionalization of the pyridine ring. libretexts.orgntu.edu.sg

Quaternization: The pyridine nitrogen can react with electrophiles, most commonly alkyl halides, to form quaternary pyridinium salts. researchgate.netchegg.com This reaction proceeds via an SN2 mechanism. The rate of quaternization is influenced by the nature of the alkyl halide and the steric and electronic properties of the pyridine derivative. wisc.edu For this compound, the presence of the substituent at the 2-position may provide some steric hindrance, but quaternization is generally an efficient process. wisc.edu These reactions can be carried out in solvents like acetone (B3395972) or even in more environmentally friendly deep eutectic solvents. researchgate.net Microwave irradiation has been shown to accelerate quaternization reactions and improve yields compared to conventional heating. chegg.com The formation of a pyridinium salt enhances the electron-withdrawing nature of the ring, which can activate the side chains toward other reactions. brainly.compearson.com

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position is a versatile functional handle for various transformations, including condensation, coupling, and decarboxylation.

Condensation and Coupling Reactions

The carboxylic acid moiety can undergo condensation reactions with nucleophiles like alcohols or amines to form esters or amides, respectively. youtube.com These reactions are typically catalyzed by a strong acid. youtube.com For example, esterification involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. youtube.com

Furthermore, the carboxylic acid can participate in a variety of coupling reactions. Modern cross-coupling methods, such as those enabled by metallaphotoredox catalysis, allow for the coupling of carboxylic acids with alkyl halides, providing pathways to more complex molecular structures. libretexts.org The pyridine carboxylic acid core is a valuable scaffold in medicinal chemistry and drug design, often utilized in the synthesis of enzyme inhibitors through various coupling strategies. nih.gov

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key reaction for pyridine carboxylic acids. However, the ease of this reaction is highly dependent on the position of the carboxylic acid. Pyridine-2-carboxylic acids are known to decarboxylate much more readily than their 3- and 4-isomers. msu.edu The mechanism for the facile decarboxylation of the 2-isomer is proposed to proceed through a stable zwitterionic intermediate where the pyridinium nitrogen stabilizes the resulting carbanion at the 2-position. msu.edu

For this compound, being a 3-substituted isomer, decarboxylation is expected to be significantly more difficult and require more forcing conditions. msu.edu However, decarboxylation can be achieved under certain synthetic protocols, for instance, by heating with a base like potassium carbonate in a high-boiling solvent such as toluene. wikipedia.orglibretexts.orgresearchgate.net In some rhodium-catalyzed coupling reactions, a carboxylic acid group can serve as a "traceless" activating group, being removed via decarboxylation during the reaction sequence. researchgate.net

Reactivity of the 2-Oxopropyl Side Chain

The 2-oxopropyl side chain contains two reactive sites: the ketone carbonyl group and the adjacent methylene (B1212753) (-CH2-) group.

The protons on the methylene group are particularly acidic. Their acidity is enhanced by two factors: they are alpha to a carbonyl group and they are in a "benzylic" position relative to the electron-withdrawing pyridine ring. pearson.com This allows for the ready formation of a resonance-stabilized enolate anion upon treatment with a base. bham.ac.ukntu.edu.sgmasterorganicchemistry.com This enolate is a potent nucleophile and a key intermediate in several carbon-carbon bond-forming reactions. libretexts.org

Key reactions involving this side chain include:

Aldol (B89426) and Knoevenagel Condensations: The enolate generated from the 2-oxopropyl side chain can react with aldehydes or ketones in an aldol-type addition or condensation reaction. labflow.combrainly.com Studies on the closely related 2-acetylpyridine (B122185) show that it readily undergoes base-catalyzed aldol condensation with various aromatic aldehydes to form α,β-unsaturated ketones. researchgate.netchegg.com Similarly, it can participate in Knoevenagel condensations with active methylene compounds in the presence of a base. researchgate.netyoutube.comwikipedia.org

Alkylation: The nucleophilic enolate can be alkylated by reacting it with alkyl halides, allowing for the extension of the side chain. youtube.comlibretexts.org Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and regioselective enolate formation for alkylation. youtube.comlibretexts.org

Reduction of the Ketone: The ketone carbonyl can be reduced to a secondary alcohol using common reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, which would not affect the carboxylic acid or the pyridine ring. libretexts.org More powerful reducing agents or catalytic hydrogenation under forcing conditions could potentially reduce the pyridine ring as well.

Intramolecular Cyclization: The presence of multiple reactive functional groups within the same molecule opens the possibility for intramolecular reactions. For instance, acid-catalyzed intramolecular aldol-like condensations can occur where the enol or enolate of the side chain attacks another part of the molecule. rsc.org It is conceivable that under specific conditions, the enolate could attack the carboxylic acid (or an activated derivative), or the pyridine nitrogen could attack the ketone, leading to the formation of novel heterocyclic ring systems. nih.govmdpi.com

Table 2: Representative Aldol Condensation of 2-Acetylpyridine (A Model for the 2-Oxopropyl Side Chain)

| Aldehyde/Ketone Reactant | Base/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Na₂CO₃ | Room Temperature | Aldol Addition Product | labflow.com |

| 4-Nitrobenzaldehyde | Na₂CO₃ | 50°C | Aldol Condensation Product | labflow.com |

| Various Aromatic Aldehydes | Silica-supported Heteropolyacids | Solvent-free, Reflux | α,β-Unsaturated Ketones (Chalcones) | researchgate.net |

| Malonic Acid | Pyridine | Reflux | Decarboxylated Condensation Product (Doebner-Knoevenagel) | wikipedia.org |

Carbonyl Group Reactivity (e.g., Nucleophilic Addition, Enolization)

The ketone carbonyl group on the oxopropyl side chain is a primary site for chemical reactions. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the ability to form an enol tautomer.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, and amines, can participate in this reaction.

Enolization: The compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton from the alpha-carbon (C1 of the propyl chain) to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. wikipedia.org While the keto form is generally more thermodynamically stable for simple ketones, the enol form is a crucial intermediate in many reactions. wikipedia.org The equilibrium can be influenced by solvent and the presence of acid or base catalysts.

Alpha-Hydrogen Reactivity and Enolate Chemistry

The hydrogens on the carbon adjacent to the carbonyl group (alpha-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the stabilizing resonance of the resulting conjugate base, the enolate.

Enolate Formation: In the presence of a suitable base, an alpha-hydrogen can be abstracted to form an enolate ion. The choice of base determines the extent of enolate formation. Strong bases, such as lithium diisopropylamide (LDA), lead to irreversible and quantitative formation of the kinetic enolate. wikipedia.org

Enolate Reactions: The resulting enolate is a potent nucleophile and can react with various electrophiles. Key reactions include:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the alpha-position.

Aldol Addition: Reaction with other carbonyl compounds (aldehydes or ketones) to form β-hydroxy ketones.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring's reactivity is heavily influenced by the ring nitrogen and the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene. gcwgandhinagar.comyoutube.com This deactivation is compounded by the presence of two electron-withdrawing groups: the carboxylic acid at C-3 and the oxopropyl group at C-2. Furthermore, the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation) would protonate the pyridine nitrogen, creating a pyridinium ion and further deactivating the ring to the point of being almost unreactive. gcwgandhinagar.comyoutube.comquora.com If a reaction can be forced under harsh conditions, substitution is predicted to occur at the C-5 position, which is meta to the deactivating nitrogen and avoids the formation of highly unstable cationic intermediates where the positive charge is adjacent to the already positive pyridinium nitrogen. quora.compearson.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.comvaia.comquora.com In this molecule, the C-2 position is already substituted. If a good leaving group (e.g., a halide) were present at the C-4 or C-6 position, it could be readily displaced by a strong nucleophile. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and facilitating the substitution. stackexchange.comyoutube.com

| Reaction Type | Ring Reactivity | Directing Position | Governing Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | C-5 | Electron-withdrawing N, COOH, and C(O)R groups; Pyridinium ion formation in acid. gcwgandhinagar.comyoutube.com |

| Nucleophilic Aromatic Substitution (NAS) | Activated (at C-4, C-6) | C-4, C-6 (requires leaving group) | Electron-withdrawing N allows stabilization of negative charge in the intermediate. stackexchange.comquora.com |

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Core

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, could potentially be used to further functionalize the pyridine ring. Reactions like the Suzuki, Heck, and Stille couplings are powerful tools for forming carbon-carbon bonds. youtube.commasterorganicchemistry.comyoutube.com

For this molecule to be used in such reactions, one of the ring positions would typically need to be functionalized with a leaving group, most commonly a halide (Br, I) or a triflate. For example, if a bromo-derivative of this compound were available, it could act as the electrophilic partner in a Suzuki coupling with an organoboron reagent. masterorganicchemistry.com

It is important to note that the free carboxylic acid group can sometimes interfere with these catalytic cycles, potentially by coordinating with the metal catalyst and deactivating it. reddit.com Therefore, it is common practice to protect the carboxylic acid, for instance as a methyl or ethyl ester, before carrying out the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. reddit.com

Photochemical and Electrochemical Behavior of this compound

Photochemical Behavior: The presence of the aryl ketone moiety suggests that the compound would be photochemically active. Aryl ketones can absorb UV light to promote an electron from a non-bonding orbital (n) to an anti-bonding pi orbital (π). msu.edu This n → π excited state behaves like a radical and can undergo various reactions. msu.edu For this compound, potential photochemical pathways could include intramolecular hydrogen abstraction from a suitable C-H bond, leading to the formation of biradical intermediates which could then cyclize or undergo other rearrangements. Studies on related 2-benzoylpyridines have shown they can undergo photocyclization reactions. colab.ws

Electrochemical Behavior: The molecule possesses multiple redox-active sites. The pyridine ring can be electrochemically reduced, a process that is often surface-dependent and can be influenced by pH. rsc.org The carboxylic acid group can be reduced at mercury electrodes in acidic solutions to yield an aldehyde or alcohol. It can also undergo anodic oxidation, leading to radical decarboxylation in a process known as the Kolbe reaction. nih.gov The ketone carbonyl is also reducible. The electrochemical carboxylation of N-heteroarenes like pyridine has been demonstrated, suggesting complex reactivity in the presence of CO2 and an electric current. nih.gov Studies on thallium complexes with pyridine-carboxylic acids have shown irreversible electrochemical behavior, indicating strong absorption of the reduced species onto the electrode surface. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Control: A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction, typically run at higher temperatures allowing for reversibility, favors the most stable product. masterorganicchemistry.comlibretexts.org

Application to Reactivity:

Enolate Formation: In the deprotonation of an unsymmetrical ketone, the kinetic product is the enolate formed by removing the most accessible proton, while the thermodynamic product is the more substituted (and thus more stable) enolate. wikipedia.org For the title compound, there is only one set of alpha-hydrogens that can be removed to form an enolate from the side chain. However, the subsequent reactions of this enolate can be subject to kinetic or thermodynamic control.

Tautomerism: The keto-enol tautomerism is a classic example of a thermodynamic equilibrium. While the keto form is generally the major, more stable (thermodynamic) product, the enol is the key kinetic intermediate in many reactions involving the alpha-carbon. wikipedia.org Computational studies on related structures like 2,2-di(pyridin-2-yl)acetic acid have investigated the thermodynamics of tautomerization versus decarboxylation, finding high energy barriers for proton migration, which suggests such tautomerizations are not spontaneous. nih.gov

| Reaction Pathway | Kinetic Product/Intermediate | Thermodynamic Product | Conditions Favoring Control |

|---|---|---|---|

| Enolate Reaction (e.g., Aldol) | Product formed fastest (less hindered transition state) | More stable product (e.g., more substituted double bond after dehydration) | Kinetic: Low temp, strong non-nucleophilic base. Thermodynamic: Higher temp, weaker base, reversible conditions. wikipedia.orglibretexts.org |

| Keto-Enol Tautomerism | Enol (as reactive intermediate) | Ketone (more stable form) | Equilibrium process, ketone is generally the thermodynamic product. wikipedia.org |

Advanced Spectroscopic and Structural Elucidation of 2 2 Oxopropyl Pyridine 3 Carboxylic Acid and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The analysis of one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra provides the initial and fundamental framework for the structural elucidation of 2-(2-Oxopropyl)pyridine-3-carboxylic acid. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid will characteristically show a highly deshielded proton for the carboxylic acid OH group, typically appearing in the 10-12 ppm region as a broad singlet. libretexts.org This broadness is a result of hydrogen bonding and its signal can disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org The protons on the carbon adjacent to the carboxylic acid are expected to resonate in the 2-3 ppm range. libretexts.org For this compound, the methylene (B1212753) protons of the oxopropyl group would also fall in a similar region, likely showing coupling to the methyl protons. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts and coupling patterns dictated by their position relative to the nitrogen atom and the two substituents.

¹³C NMR Spectroscopy: The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the range of 160-180 ppm. libretexts.org In contrast, the ketone carbonyl carbon of the oxopropyl group is even more deshielded, generally found between 180-220 ppm. youtube.com The carbons of the pyridine ring will resonate in the aromatic region (approximately 120-150 ppm), with the carbon attached to the nitrogen atom appearing at a characteristically downfield shift. The aliphatic carbons of the oxopropyl group will appear in the upfield region of the spectrum. For the closely related analog, 2-acetyl-3-pyridinecarboxylic acid, ¹³C NMR data is available, providing a direct reference for the expected chemical shifts. nih.gov

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information. The nitrogen atom in the pyridine ring is expected to have a chemical shift characteristic of a six-membered aromatic heterocycle.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| COOH | 10.0 - 12.0 (broad s) | C=O (acid) | 160 - 180 |

| Pyridine-H4 | 7.0 - 9.0 (dd) | C=O (ketone) | 180 - 220 |

| Pyridine-H5 | 7.0 - 9.0 (dd) | Pyridine-C2 | ~150 |

| Pyridine-H6 | 7.0 - 9.0 (dd) | Pyridine-C3 | ~130 |

| -CH₂- | 2.5 - 4.0 (s) | Pyridine-C4 | ~140 |

| -CH₃ | 2.0 - 2.5 (s) | Pyridine-C5 | ~125 |

| Pyridine-C6 | ~150 | ||

| -CH₂- | 30 - 50 | ||

| -CH₃ | 20 - 30 |

Note: Expected chemical shifts are based on general principles for carboxylic acids and pyridine derivatives and may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H4, H5, and H6), confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pyridine ring and the oxopropyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the methylene protons of the oxopropyl group and the C2 and C3 carbons of the pyridine ring, as well as the ketone carbonyl carbon. This would confirm the attachment of the side chain at the C2 position. Correlations from the pyridine protons to the carboxylic acid carbonyl carbon would further solidify the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. NOESY can provide information about the preferred conformation of the oxopropyl side chain relative to the pyridine ring.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₉NO₃), the exact mass can be calculated and compared to the experimentally determined value to confirm its composition. The positive-ion electrospray ionization (ESI) mass spectra of pyridine-carboxylate derivatives often show a predominant protonated molecule [M+H]⁺. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. For carboxylic acids, a common fragmentation pathway involves the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org In the mass spectra of pyridine carboxylic acid derivatives, cleavage of the bond adjacent to the carbonyl group to form an acylium ion is a common fragmentation pattern. thieme-connect.de For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group, as well as cleavage of the C-C bond between the carbonyl and the methylene group of the side chain.

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 180.0604 | Protonated molecule |

| [M-H₂O+H]⁺ | 162.0498 | Loss of water |

| [M-COOH+H]⁺ | 134.0651 | Loss of carboxylic acid group |

| [M-CH₂C(O)CH₃+H]⁺ | 122.0288 | Cleavage of the side chain |

Note: The m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibrations will result in two distinct, strong absorption bands. The carboxylic acid carbonyl stretch typically appears around 1710-1760 cm⁻¹, while the ketone carbonyl stretch is usually found at a slightly higher frequency. libretexts.org Conjugation with the pyridine ring can lower these frequencies. libretexts.org The C-N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-O stretching of the carboxylic acid will also be present, typically between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is typically weak in Raman, the C=O and C=C stretching vibrations of the aromatic ring usually give strong signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong (FTIR) |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong |

| Ketone C=O | Stretch | 1700 - 1725 | Strong |

| Pyridine Ring C=C, C=N | Stretch | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |

Note: The exact positions and intensities of the bands can be influenced by intermolecular interactions and the physical state of the sample.

X-ray Crystallography for Solid-State Molecular Architecture

The solid-state architecture of pyridine carboxylic acid derivatives is largely governed by a variety of non-covalent interactions. mdpi.com Hydrogen bonds, in particular, play a crucial role in the formation of stable, extended networks. mdpi.comrsc.org The most prominent of these is the heterosynthon formed between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring (O–H⋯N). rsc.orguky.edu This interaction is a recurring and robust motif in the crystal engineering of such compounds.

In addition to the primary O–H⋯N interaction, other hydrogen bonds, such as those involving C–H donors and oxygen or nitrogen acceptors (C–H⋯O, C–H⋯N), contribute to the stability and dimensionality of the crystal lattice. mdpi.com In hydrated crystal forms, water molecules can act as bridges, forming O–H⋯O hydrogen bonds that link different molecules of the primary compound. nih.gov

Table 1: Common Intermolecular Interactions in Pyridine Carboxylic Acid Analogs

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (O-H) | Pyridine (N) | ~1.7 - 1.9 | uky.edu |

| Hydrogen Bond | C-H | Oxygen | ~2.4 - 2.9 | mdpi.com |

| Hydrogen Bond | C-H | Nitrogen | ~2.3 - 2.5 | mdpi.com |

| Hydrogen Bond | Water (O-H) | Carboxylate (O) | Varies | nih.gov |

This table is generated based on typical values observed in related structures and should be considered illustrative.

The conformation of pyridine carboxylic acids in the solid state can exhibit significant variability. The dihedral angle between the plane of the pyridine ring and the carboxylic acid group is a key conformational parameter. nih.gov In some structures, these two groups are nearly coplanar, facilitating conjugation, while in others, they can be significantly twisted relative to each other. nih.govuky.edu For this compound, the flexibility of the oxopropyl side chain introduces additional conformational possibilities, including the orientation of the propanone group relative to the pyridine ring.

Tautomerism is another critical aspect, particularly the potential for proton transfer from the carboxylic acid group to the pyridine nitrogen atom. This results in the formation of a zwitterion. The existence of either the neutral molecule or the zwitterion in the crystalline state is often dictated by the molecular environment and the network of hydrogen bonds. rsc.orgresearchgate.net In some crystal structures of related compounds, both neutral and zwitterionic forms have been observed to co-exist. researchgate.net The distinction can be made crystallographically by examining the C-O bond lengths within the carboxyl group; neutral carboxylic acids have distinct C=O and C-O single bond lengths (around 1.21 Å and 1.30 Å, respectively), whereas in the carboxylate anion of a zwitterion, these bond lengths become nearly equal (approximately 1.25 Å). mdpi.com

Table 2: Potential Conformational and Tautomeric States of Pyridine Carboxylic Acid Analogs

| State | Description | Key Structural Feature | Reference |

|---|---|---|---|

| Neutral Form | The proton resides on the carboxylic acid group. | Distinct C=O and C-O bond lengths. | mdpi.com |

| Zwitterionic Form | The proton has transferred to the pyridine nitrogen. | Near-equal C-O bond lengths in the carboxylate group. | rsc.orgresearchgate.net |

| Planar Conformation | The carboxylic acid group is coplanar with the pyridine ring. | Small dihedral angle between the ring and COOH group. | nih.gov |

| Twisted Conformation | The carboxylic acid group is rotated out of the plane of the pyridine ring. | Large dihedral angle between the ring and COOH group. | uky.edu |

This table illustrates possible states based on findings for analogous compounds.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

The this compound molecule possesses a stereogenic center at the carbon atom of the side chain to which the oxo and propyl groups are attached, making it a chiral compound. As such, it can exist as a pair of enantiomers. While synthetic procedures may yield a racemic mixture (an equal amount of both enantiomers), the characterization of individual enantiomers requires specialized techniques known as chiroptical spectroscopy.

The principal methods in this category are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Optically active compounds rotate plane-polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light used. An ORD spectrum provides information about the stereochemistry of a molecule.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar extinction coefficients (Δε = εL - εR) against wavelength. Chiral molecules will absorb one circularly polarized component more than the other, particularly at wavelengths corresponding to their electronic absorptions, resulting in a characteristic CD signal. wikipedia.org

For a compound like this compound, the carbonyl group (C=O) and the aromatic pyridine ring are chromophores that would be expected to give rise to signals in the CD spectrum. The sign and magnitude of these signals (known as Cotton effects) would be directly related to the absolute configuration (R or S) of the chiral center. By comparing the experimental CD spectrum to that of a related compound with a known absolute configuration or to theoretical calculations, the absolute stereochemistry of the enantiomers of this compound could be determined.

Currently, specific ORD and CD data for the enantiomers of this compound are not available in the surveyed literature. However, these techniques remain the definitive methods for the enantiomeric characterization of this and other chiral compounds.

Computational Chemistry and Theoretical Investigations of 2 2 Oxopropyl Pyridine 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-(2-Oxopropyl)pyridine-3-carboxylic acid. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and electron density distributions, which in turn govern the molecule's reactivity and intermolecular interactions.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

Theoretical studies on similar aromatic carboxylic acids and pyridine (B92270) derivatives suggest that the HOMO is typically localized over the electron-rich regions of the molecule, such as the pyridine ring and the carboxyl group. scirp.org Conversely, the LUMO is often distributed over the electron-deficient sites. A smaller HOMO-LUMO gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 2.15 |

| Global Hardness (η) | 2.315 |

| Global Softness (S) | 0.216 |

| Electronegativity (χ) | 4.465 |

| Electrophilicity Index (ω) | 4.312 |

Note: These values are hypothetical and based on typical ranges observed for similar organic molecules in computational studies.

Electrostatic Potential Surface and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carboxyl and oxopropyl groups, as well as the nitrogen atom of the pyridine ring. science.gov

Conformational Analysis and Energy Landscape Mapping

The presence of rotatable bonds in the oxopropyl and carboxylic acid side chains of this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with the rotation around these bonds. nih.gov

The relative orientation of the carboxylic acid group with respect to the pyridine ring is of particular interest. Carboxylic acids can exist in syn and anti conformations, with the syn form, where the acidic proton is oriented towards the carbonyl oxygen, generally being more stable in the gas phase due to intramolecular hydrogen bonding. nih.gov However, in a solvent, the energy difference between the conformers can be significantly reduced. nih.gov Computational studies mapping the energy landscape can reveal the energy barriers between different conformers, providing insights into the molecule's flexibility and the populations of different conformations at a given temperature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry offers a powerful means to predict and interpret the spectroscopic properties of molecules. By calculating these parameters, researchers can corroborate experimental findings and gain a deeper understanding of the molecule's structure and electronic transitions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Pyridine-H: 7.5-8.8 |

| CH₂: ~4.0 | ||

| CH₃: ~2.3 | ||

| COOH: ~11-13 | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | C=O (acid): ~165-175 |

| C=O (ketone): ~195-205 | ||

| Pyridine-C: 120-150 | ||

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch (acid): ~3000-3300 |

| C=O stretch (acid): ~1700-1730 | ||

| C=O stretch (ketone): ~1710-1720 | ||

| UV-Vis | Max. Absorption (λ_max, nm) | ~260-280 (π→π) |

| ~300-320 (n→π) |

Note: These are estimated values based on computational studies of analogous compounds and serve as a guide for experimental analysis.

Reaction Mechanism Elucidation and Transition State Modeling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com

For this compound, DFT could be employed to study various reactions, such as its synthesis, decomposition, or its interaction with other molecules. For instance, the mechanism of decarboxylation or esterification could be explored by calculating the energy barriers for different proposed pathways. researchgate.net This would involve locating the transition state structures and determining their energies, which provides critical information about the reaction kinetics. mdpi.com

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational studies focused specifically on deriving the structure-activity relationship (SAR) for this compound are not extensively available in publicly accessible scientific literature. However, the principles of SAR can be inferred from computational and medicinal chemistry studies on broader classes of pyridine-3-carboxylic acid (nicotinic acid) derivatives. These studies provide a foundational understanding of how structural modifications to the pyridine ring and its substituents can influence biological activity. Current time information in Rome, IT.nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, including 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating these relationships. researchgate.netnih.gov These methods correlate variations in the physicochemical properties of molecules with their biological activities to predict the potency of new analogs and guide drug design. researchgate.netnih.gov

For pyridine-carboxylic acid derivatives, key structural features that are often computationally analyzed for their impact on activity include:

The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, influencing the molecule's aromaticity, electron distribution, and ability to form hydrogen bonds, which are crucial for interactions with biological targets. Current time information in Rome, IT.

The Carboxylic Acid Group: This group at the 3-position provides a critical site for hydrogen bonding and potential ionic interactions with receptor sites. Current time information in Rome, IT. Its orientation and acidity are important determinants of binding affinity.

Substituents on the Pyridine Ring: The nature, size, and position of substituents can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity. researchgate.net In the case of this compound, the 2-(2-oxopropyl) group is a key determinant of its specific properties.

While direct computational SAR data for the target compound is scarce, studies on related structures, such as other 2-substituted nicotinic acid analogs, have highlighted the importance of the substituent at the 2-position in influencing biological activity. For instance, in studies of other pyridine derivatives, the steric bulk and electronic nature of substituents at this position have been shown to be critical for receptor binding and inhibitory activity. nih.govnih.gov

A hypothetical computational SAR study on this compound and its analogs would likely involve the generation of various molecular descriptors to build a predictive model. These descriptors would quantify different aspects of the molecular structure.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with target residues. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

By systematically modifying the 2-(2-oxopropyl) side chain—for example, by altering the length of the alkyl chain, changing the ketone to other functional groups, or introducing substituents on the propyl group—and calculating the corresponding descriptors and predicted activities, a detailed SAR could be established. The resulting models, often visualized through contour maps in 3D-QSAR, would indicate regions where modifications are likely to enhance or diminish biological activity. researchgate.netnih.gov

For instance, CoMFA contour maps might reveal that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another to maximize interaction with a hypothetical receptor. nih.gov

Biological Activity and Mechanistic Insights of 2 2 Oxopropyl Pyridine 3 Carboxylic Acid Excluding Clinical Human Trial Data

In Vitro Enzyme Inhibition and Activation Studies

Characterization of Binding Affinity (Kᵢ, IC₅₀)

No data available.

Mechanistic Classification of Enzyme Inhibition (e.g., Reversible, Irreversible)

No data available.

Receptor Binding Profiling and Ligand-Receptor Interactions

Competitive Binding Assays and Allosteric Modulation

No data available.

Target Engagement Studies in Cellular Contexts (In Vitro)

No data available.

Cell-Based Assays (Strictly In Vitro, Non-Clinical)

No data available.

Cell Viability and Proliferation Studies (e.g., Cancer Cell Lines)

No published studies were identified that specifically investigate the effect of 2-(2-Oxopropyl)pyridine-3-carboxylic acid on the viability or proliferation of cancer cell lines or other cell types.

Investigation of Antimicrobial and Antifungal Activities in Culture

There is no available data from in vitro culture studies detailing the antimicrobial or antifungal properties of this compound. Research on related structures, such as 2-pyridone-3-carboxylic acids and other pyridine (B92270) derivatives, has shown antimicrobial activity against various pathogens, but these results cannot be attributed to the target compound. nih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.net

Molecular Mechanisms of Action at the Cellular and Sub-Cellular Levels

In the absence of biological activity data, there are no corresponding studies that elucidate the molecular mechanisms of action for this compound at a cellular or sub-cellular level.

Metabolomic and Proteomic Profiling of Cellular Responses to this compound

No studies utilizing metabolomic or proteomic profiling to analyze cellular responses to treatment with this compound are available in the current scientific literature. Methodologies for the analysis of carboxylic acids in biological matrices exist, but they have not been applied to investigate the effects of this specific compound. nih.govnih.govresearchgate.netdntb.gov.uamdpi.com

Potential Applications of 2 2 Oxopropyl Pyridine 3 Carboxylic Acid in Advanced Chemical Science and Technology Excluding Clinical and Dosage Information

Role as a Synthetic Intermediate in Complex Molecule Construction

The multifunctionality of 2-(2-Oxopropyl)pyridine-3-carboxylic acid makes it a valuable intermediate for the synthesis of more elaborate chemical structures. The presence of three distinct reactive sites—the pyridine (B92270) nitrogen, the carboxylic acid, and the ketone—allows for a modular and divergent approach to constructing complex molecular architectures.

Precursor for Advanced Heterocyclic Compounds and Alkaloids

The pyridine carboxylic acid framework is a core component of numerous naturally occurring alkaloids and pharmacologically active compounds. mdpi.com The structure of this compound serves as an ideal starting point for synthesizing advanced, multi-cyclic heterocyclic systems.

Alkaloid Scaffolds: The pyridine-3-carboxylic acid portion is analogous to nicotinic acid, a fundamental biological molecule. Synthetic strategies often target the elaboration of such pyridine cores to produce alkaloid derivatives. mdpi.com For instance, research into the synthesis of 2-pyridone-containing tricyclic alkaloid derivatives has demonstrated how functionalized pyridones can undergo intramolecular acylation to form complex fused systems. nih.gov The ketone and carboxylic acid groups on this compound provide the necessary handles for similar intramolecular cyclization reactions, potentially leading to novel pyrido-fused lactones, lactams, or other polycyclic structures.

Heterocyclic Synthesis: The ketone on the oxopropyl side chain is a key functional group for building new rings. It can participate in a variety of classical ring-forming reactions, such as the Paal-Knorr synthesis for furans or pyrroles, or condensation reactions with hydrazines to form pyridazines. The carboxylic acid can be converted into an ester or amide, which can then act as an electrophile in cyclization reactions involving the ketone or the aromatic ring.

Building Block for Multifunctional Scaffolds

A multifunctional scaffold is a core molecular structure that possesses several reactive points for further chemical modification. nih.gov this compound is an archetypal example of such a scaffold, offering at least three orthogonal sites for chemical diversification. This versatility is highly sought after in combinatorial chemistry and drug discovery for creating libraries of related compounds.

The distinct reactivity of each functional group allows for selective transformations, building molecular complexity in a controlled manner. Aromatic polycarboxylic acids with pyridine cores are recognized as particularly versatile building blocks in crystal engineering and materials science. mdpi.comsemanticscholar.org

Reactive Sites and Potential Transformations

| Reactive Site | Potential Chemical Transformations |

|---|---|

| Pyridine Nitrogen | N-alkylation, N-oxidation, Metal coordination |

| Carboxylic Acid Group | Esterification, Amidation, Reduction to alcohol, Decarboxylation researchgate.net, Conversion to acid chloride |

| Ketone Group | Reduction to alcohol, Reductive amination, Aldol (B89426) condensation, Wittig reaction, Grignard reactions |

| Aromatic Ring | Nucleophilic aromatic substitution (if activated), C-H activation/functionalization |

Applications in Material Science

The ability of this compound to act as a ligand for metal ions, coupled with its potential for polymerization, makes it a promising candidate for applications in material science.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic molecules (ligands). mdpi.com Pyridine carboxylic acids are exemplary ligands for this purpose, as they possess both a nitrogen atom from the pyridine ring and oxygen atoms from the carboxylate group, which can coordinate to metal centers. rsc.orgrsc.orgresearchgate.net

The use of multifunctional aromatic carboxylic acids is a key strategy in the hydrothermal design of coordination polymers with diverse structural features and properties. mdpi.comsemanticscholar.org The structure of this compound is particularly interesting because it offers:

Primary Coordination Sites: The pyridine nitrogen and the deprotonated carboxylate group are the most likely points of coordination, bridging multiple metal centers to form 1D, 2D, or 3D networks. rsc.orgrsc.orgijcm.ir

Secondary Coordination Site: The ketone oxygen of the oxopropyl side chain could also engage in coordination, potentially leading to frameworks with higher connectivity, increased structural complexity, or open metal sites.

Structural Diversity: The rotational freedom of the oxopropyl side chain could allow the ligand to adapt to different metal coordination environments, leading to a variety of network topologies, as seen with other flexible ligands. mdpi.comsemanticscholar.org

Examples of Pyridine-Carboxylate Ligands in Coordination Polymers

| Ligand | Metal Ions | Resulting Structure | Source |

|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Mn²⁺, Zn²⁺ | 2D and 3D polymers | rsc.org |

| Pyridine-2,3-dicarboxylic acid | Cu²⁺, Zn²⁺, Cd²⁺ | 3D interpenetrated frameworks | rsc.orgresearchgate.net |

| 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid | Cd²⁺, Cu²⁺, Co²⁺, Mn²⁺, Ni²⁺ | Extended coordination polymers | rsc.org |

This extensive body of research on related ligands strongly supports the potential of this compound as a versatile builder for new MOFs and coordination polymers.

Incorporation into Functional Polymers and Organic Electronics

Functional polymers are macromolecules that have specific chemical groups appended to them, bestowing unique properties. The carboxylic acid group of this compound allows it to be readily incorporated into polymer structures.

Polymer Modification: It can be attached to existing polymers through post-polymerization modification. For example, polymers with hydroxyl, amine, or other reactive side chains can be modified by forming ester or amide bonds with the carboxylic acid. This approach has been used to functionalize polymers like poly(2-isopropenyl-2-oxazoline) with various carboxylic acids to create materials for biomedical applications. mdpi.com

Monomer for Polymerization: The molecule could also be chemically modified (e.g., by introducing a vinyl group) to act as a monomer for direct polymerization, leading to polymers where the functional pyridine ketone moiety is an integral part of every repeating unit.

The pyridine ring is an electron-deficient heterocycle, a characteristic that is often exploited in the field of organic electronics. Incorporating this moiety into a polymer backbone could lead to materials with interesting semiconducting, photoluminescent, or charge-transport properties. researchgate.net

Catalysis and Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The pyridine nucleus is a well-known motif in organocatalysis, where the lone pair of electrons on the nitrogen atom can act as a Lewis base.

Bifunctional Catalysis: this compound possesses both a basic site (pyridine nitrogen) and an acidic site (carboxylic acid). This combination could enable bifunctional catalysis, where both the acid and base moieties participate in activating substrates and stabilizing transition states simultaneously.

Ligand in Metal Catalysis: The molecule can serve as a ligand for a metal catalyst. The coordination of the pyridine and carboxylate groups to a transition metal can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. Pyridine-based ligands are used in a wide range of catalytic processes. google.comjustia.com For example, pyridine-2-carboxylic acid has been shown to be an effective organocatalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org

Decarboxylative Coupling: The carboxylic acid group itself can participate in reactions. Ruthenium-catalyzed decarboxylative processes involving α,β-unsaturated carboxylic acids have been developed to functionalize pyridine derivatives, highlighting the reactivity of the carboxyl group in modern catalytic transformations. bohrium.com

The unique combination of functional groups in this compound suggests it could be a versatile player in the development of new catalytic systems, acting either as the catalyst itself or as a controlling ligand for a metallic center.

Role in Transition Metal Catalysis

The pyridine ring is a well-established ligand in transition metal catalysis, capable of coordinating to a metal center and influencing its catalytic activity. nih.gov Similarly, carboxylic acids can be involved in catalytic cycles, for instance, through decarboxylative coupling reactions. rsc.org However, no specific studies have been found that investigate the role of this compound as a ligand or catalyst in transition metal-catalyzed reactions. Research in this area tends to focus on other pyridine derivatives, such as pyridine-2-carboxylic acid (picolinic acid), which has been shown to act as a catalyst in certain organic syntheses. nist.govrsc.org

Development of Chemical Probes and Biosensors

Fluorescent Probes for Biological Systems

The design of fluorescent probes for biological systems is a significant area of chemical biology, often utilizing fluorophores that respond to specific analytes or environmental changes. bath.ac.uk While pyridine-containing compounds can be part of fluorescent probe structures, there is no evidence in the scientific literature of this compound being developed or used for this purpose. The intrinsic fluorescent properties of this specific compound have not been reported.

Affinity Tags and Labeling Reagents

Affinity tags and labeling reagents are crucial tools in biochemistry for the purification and detection of proteins and other biomolecules. These reagents typically possess a reactive group that can covalently attach to the target and a reporter group for detection. The structure of this compound does not inherently suggest a common reactive moiety for standard bioconjugation techniques, and no studies have been published describing its use as an affinity tag or labeling reagent. While pyridone-3-carboxylic acid derivatives have been synthesized and evaluated for other biological activities, their application as labeling reagents is not documented. nih.gov

Analytical Chemistry Applications

Derivatization Reagent for Enhanced Detection

There is currently no scientific literature available that describes the use of this compound as a derivatization reagent for the purpose of enhanced detection in analytical chemistry. Research in this area would be required to determine if the compound possesses the necessary reactivity and spectroscopic properties to be effective in this application. Such research would typically involve:

Reaction studies: Investigating the reactivity of the keto and carboxylic acid functional groups of this compound with various classes of analytes (e.g., amines, alcohols, thiols).

Spectroscopic analysis: Characterizing the UV-Vis absorption and fluorescence emission properties of the potential derivatives to assess the degree of detection enhancement.

Method development and validation: Optimizing reaction conditions and developing robust analytical methods (e.g., HPLC, GC) for the separation and quantification of the derivatized analytes.

Without such foundational research, no detailed findings or data can be presented.

Future Research Directions and Unexplored Avenues for 2 2 Oxopropyl Pyridine 3 Carboxylic Acid

Development of Sustainable and Scalable Synthetic Methodologies

The industrial production of pyridine (B92270) carboxylic acids, essential intermediates for pharmaceuticals and agrochemicals, has historically relied on methods that are often not environmentally benign. google.comgoogle.comgoogleapis.com Processes involving liquid-phase oxidation, for instance, can generate significant waste streams and require harsh conditions. google.comgoogleapis.com Consequently, a primary area for future research is the development of green, cost-effective, and scalable synthetic routes to 2-(2-Oxopropyl)pyridine-3-carboxylic acid and its derivatives.